N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 629658-05-5
VCID: VC2538508
InChI: InChI=1S/C9H8ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13)
SMILES: C1=COC(=C1)CNC2=CN=CC(=N2)Cl
Molecular Formula: C9H8ClN3O
Molecular Weight: 209.63 g/mol

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine

CAS No.: 629658-05-5

Cat. No.: VC2538508

Molecular Formula: C9H8ClN3O

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine - 629658-05-5

Specification

CAS No. 629658-05-5
Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
IUPAC Name 6-chloro-N-(furan-2-ylmethyl)pyrazin-2-amine
Standard InChI InChI=1S/C9H8ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13)
Standard InChI Key PEEZSSNXCUTRPK-UHFFFAOYSA-N
SMILES C1=COC(=C1)CNC2=CN=CC(=N2)Cl
Canonical SMILES C1=COC(=C1)CNC2=CN=CC(=N2)Cl

Introduction

N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine is a chemical compound with a molecular formula of C₉H₈ClN₃O and a molecular weight of approximately 213.63 g/mol, although PubChem lists it as 209.63 g/mol . This compound features a pyrazine ring substituted with a chloro group and an amine moiety linked to a furan-derived side chain. It is classified as an amine and is notable for its potential applications in medicinal chemistry and organic synthesis.

Synthesis and Reaction Conditions

The synthesis of N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine can be achieved through several methodologies, often involving the reaction of chloro-substituted pyrazines with furan derivatives. Effective approaches include using solvents like dimethylformamide or acetonitrile under reflux conditions to optimize yield and minimize side reactions.

Potential Applications and Biological Activity

Studies on similar compounds indicate that substituted pyrazines may exhibit antimicrobial or anticancer activities, potentially due to their ability to interact with DNA or protein targets through hydrogen bonding and π-stacking interactions. This compound represents an interesting target for further research due to its unique structure and potential biological activity.

Research Findings and Future Directions

Continued exploration of N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine could lead to new therapeutic agents or materials with specialized functions. Its structural properties make it a promising candidate for further investigation in medicinal chemistry and organic synthesis.

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